molecular formula C12H17N3O2 B1383029 1-((4-Azidobutoxy)methyl)-4-methoxybenzene CAS No. 1355510-12-1

1-((4-Azidobutoxy)methyl)-4-methoxybenzene

Cat. No. B1383029
M. Wt: 235.28 g/mol
InChI Key: KZOGSBPABQOSFP-UHFFFAOYSA-N
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Description

“1-((4-Azidobutoxy)methyl)-4-methoxybenzene” is an organic compound that contains an azide functional group . The azide group is known for its exceptional reactivity, making organic azides a highly versatile family of compounds in chemistry and the material sciences .


Molecular Structure Analysis

The molecular formula of “1-((4-Azidobutoxy)methyl)-4-methoxybenzene” is C11H14N6O . Its average mass is 246.268 Da and its monoisotopic mass is 246.122910 Da .


Chemical Reactions Analysis

Azides are known for their participation in the “click reaction” between an azide and an alkyne, yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .

Scientific Research Applications

Synthesis of Novel Explosive Materials

Organic azides are known for their use in developing novel explosive materials. The azide group’s reactivity can be harnessed to create compounds with specific melting points and reduced toxicity compared to traditional explosives like TNT .

Click Chemistry

The azide group is a key player in click chemistry, particularly in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to yield 1,2,3-triazoles. This reaction is highly valued for its regioselectivity and efficiency .

Heterocyclic Compound Synthesis

Azides can be used to synthesize heterocyclic compounds, such as quinolines and benzothiazines, through various reactions involving sulfanyl groups and heating processes .

Safety And Hazards

Due to the hazards associated with their use, few azides are used commercially . Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

Future Directions

Organic azides have found applications in material sciences, particularly in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices . Future research may continue to explore these applications and develop safer and more efficient methods for synthesizing and handling azides.

properties

IUPAC Name

1-(4-azidobutoxymethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-16-12-6-4-11(5-7-12)10-17-9-3-2-8-14-15-13/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOGSBPABQOSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Azidobutoxy)methyl)-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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